molecular formula C19H15F3N4O2S B11670503 2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-4-{1-[(2-furylmethyl)amino]propylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11670503
M. Wt: 420.4 g/mol
InChI Key: RTYHKRYVNGNEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling with a pyrazolone derivative under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-(1-{[(FURAN-2-YL)METHYL]AMINO}PROPYLIDENE)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of structural features, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, can enhance its stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C19H15F3N4O2S

Molecular Weight

420.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(furan-2-ylmethyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H15F3N4O2S/c1-2-12(23-10-11-6-5-9-28-11)15-16(19(20,21)22)25-26(17(15)27)18-24-13-7-3-4-8-14(13)29-18/h3-9,25H,2,10H2,1H3

InChI Key

RTYHKRYVNGNEHX-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCC1=CC=CO1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.